N-amino-4-bromopyridine-2-carboximidamide
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Overview
Description
N-amino-4-bromopyridine-2-carboximidamide: is a chemical compound with the molecular formula C6H7BrN4 and a molecular weight of 215.05 g/mol . It is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-4-bromopyridine-2-carboximidamide typically involves the reduction of its precursor, 2-bromo-4-nitropyridine . This reduction can be achieved using various metal-based reducing agents such as iron powder with acetic acid or magnesium powder with titanium tetrachloride . The reaction generally requires high temperatures, and the post-reaction mixture needs to be neutralized to release the target compound from its salt form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-amino-4-bromopyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki coupling .
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using metal-based reducing agents.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to replace the bromine atom with an aryl group.
Reduction: Common reducing agents include iron powder with acetic acid or magnesium powder with titanium tetrachloride .
Major Products
Aryl-substituted Pyridines: Formed through Suzuki coupling reactions.
Amino-substituted Pyridines: Resulting from the reduction of nitro groups.
Scientific Research Applications
N-amino-4-bromopyridine-2-carboximidamide is utilized in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-amino-4-bromopyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C6H7BrN4 |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N'-amino-4-bromopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7BrN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChI Key |
RNIBBWSPDIMOBA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Br)/C(=N/N)/N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=NN)N |
Origin of Product |
United States |
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